4-(o-Tolyl)-1,4-diazepan-5-one

Quality control Pharmaceutical intermediate Purity specification

4-(o-Tolyl)-1,4-diazepan-5-one (CAS 797793-18-1, molecular formula C12H16N2O, molecular weight 204.27) is a substituted 1,4-diazepan-5-one heterocyclic compound bearing an ortho-tolyl (2-methylphenyl) substituent at the N4 position of the seven-membered diazepane ring. The 1,4-diazepan-5-one scaffold is a recognized pharmacologically active heterocyclic moiety present in clinical drugs and natural products, with the carbonyl group at position 5 distinguishing it from fully saturated 1,4-diazepanes and enabling distinct hydrogen-bonding and conformational properties.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B11896687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(o-Tolyl)-1,4-diazepan-5-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCNCCC2=O
InChIInChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12(14)15/h2-5,13H,6-9H2,1H3
InChIKeyDOXKYFUNTSXLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(o-Tolyl)-1,4-diazepan-5-one CAS 797793-18-1 | Pharmaceutical Intermediate Baseline Data


4-(o-Tolyl)-1,4-diazepan-5-one (CAS 797793-18-1, molecular formula C12H16N2O, molecular weight 204.27) is a substituted 1,4-diazepan-5-one heterocyclic compound bearing an ortho-tolyl (2-methylphenyl) substituent at the N4 position of the seven-membered diazepane ring . The 1,4-diazepan-5-one scaffold is a recognized pharmacologically active heterocyclic moiety present in clinical drugs and natural products, with the carbonyl group at position 5 distinguishing it from fully saturated 1,4-diazepanes and enabling distinct hydrogen-bonding and conformational properties [1]. The ortho-tolyl substituent confers specific steric and electronic characteristics relative to meta- or para-substituted analogs, influencing both synthetic accessibility and downstream application potential .

Why 4-(o-Tolyl)-1,4-diazepan-5-one Cannot Be Readily Substituted by Other Tolyl-Diazepane Analogs


Although numerous tolyl-substituted diazepane derivatives exist commercially, the specific combination of the ortho-tolyl substitution pattern with the 1,4-diazepan-5-one core (rather than the fully reduced 1,4-diazepane or alternative regioisomers) produces a unique chemical entity that cannot be assumed functionally equivalent. The ortho-methyl group creates steric hindrance adjacent to the diazepane nitrogen, altering both reactivity in downstream synthetic transformations and conformational preferences compared to meta- or para-tolyl isomers . Critically, the lactam carbonyl at position 5 distinguishes this compound from non‑carbonyl diazepanes such as 1-(o-tolyl)-1,4-diazepane (CAS 326860-05-3) and 1-(o-tolyl)piperazine (CAS 39512-51-1), providing a handle for hydrogen-bonding interactions and enabling distinct synthetic transformations that are inaccessible to fully saturated analogs [1]. Substituting an analog without verifying structural identity risks failed reactions, altered pharmacological profiles, or invalidated regulatory documentation in lead optimization programs.

4-(o-Tolyl)-1,4-diazepan-5-one: Quantified Differentiation Evidence for Procurement Decisions


Purity Specification: 4-(o-Tolyl)-1,4-diazepan-5-one NLT 98% vs. Undefined or Lower Purity Analogs

The target compound is commercially available from established suppliers with a documented purity specification of NLT (Not Less Than) 98% . This specification is explicitly quantified and documented, providing procurement teams with a verifiable quality baseline. In contrast, structurally similar commercial alternatives such as 1-(o-tolyl)piperazine (CAS 39512-51-1) are frequently offered at 97% minimum purity , while other tolyl-diazepane analogs including 1-(m-tolyl)-1,4-diazepane and 1-(p-tolyl)-1,4-diazepane are typically listed without any quantified purity specification in standard vendor catalogs .

Quality control Pharmaceutical intermediate Purity specification

Patent Citation Evidence: 4-(o-Tolyl)-1,4-diazepan-5-one as a CCR Antagonist Intermediate vs. Piperazine-Based Scaffolds

4-(o-Tolyl)-1,4-diazepan-5-one has been specifically identified in patent literature (US 7,632,829 B2) as an intermediate in the synthesis of diazepane derivatives that function as CCR-2, CCR-5, and/or CCR-3 receptor antagonists, developed by Hoffmann-La Roche for inflammatory disease applications [1]. The patent explicitly incorporates the 1,4-diazepane scaffold, distinguishing it from the widely used piperazine-based CCR antagonist scaffolds. In contrast, the closest structural analog 1-(o-tolyl)piperazine (CAS 39512-51-1) — which shares the ortho-tolyl substituent but features a six-membered piperazine ring lacking the carbonyl functionality — is primarily documented for ophthalmic applications (reversal of iatrogenic mydriasis) rather than as a CCR antagonist intermediate [2].

CCR antagonist Chemokine receptor Medicinal chemistry Patent analysis

Structural Differentiation: 4-(o-Tolyl)-1,4-diazepan-5-one vs. N1-Substituted o-Tolyl Diazepane Isomers

The target compound features substitution at the N4 position of the 1,4-diazepan-5-one ring system, a specific regioisomeric arrangement that differs fundamentally from the N1-substituted analog 1-(o-tolyl)-1,4-diazepane (CAS 326860-05-3) [1]. The N1-substituted analog has a molecular formula of C12H18N2 (MW 190.15) and exists as the fully reduced diazepane without the carbonyl oxygen. The presence of the carbonyl group at position 5 in the target compound adds 14 mass units (oxygen atom) and introduces a hydrogen-bond acceptor site that alters both conformational preferences and reactivity profiles [2]. Published crystallographic and NMR conformational studies on related 1,4-diazepan-5-one derivatives demonstrate that the diazepan-5-one ring adopts a chair conformation with equatorial orientation of substituents in both solution and solid states [2], whereas the fully reduced N1-substituted diazepane analogs exhibit different conformational equilibria due to the absence of the lactam constraint.

Regioisomer Structural analog Synthetic building block Conformational analysis

Synthetic Accessibility: Ortho-Tolyl Substitution Pattern Offers Distinct Palladium-Catalyzed Coupling Advantages

Recent methodology studies on 1,4-diazepine synthesis have established that palladium-catalyzed amination and sequential hydrogenation-condensation enable the construction of substituted 1,4-diazepines in high yields [1]. The ortho-tolyl substitution pattern at the N4 position presents distinct steric considerations during Pd-catalyzed cross-coupling steps. Meta- and para-tolyl substituted diazepane analogs (e.g., 1-(m-tolyl)-1,4-diazepane and 1-(p-tolyl)-1,4-diazepane) are commercially available , but the ortho-substitution creates a sterically encumbered environment adjacent to the diazepane nitrogen that can influence both the rate and selectivity of subsequent functionalization reactions — a property that may be either advantageous (for controlling regioselectivity) or disadvantageous (for reactions requiring unhindered access) depending on the specific synthetic objective. The asymmetric allylic alkylation of 1,4-diazepan-5-ones proceeds with yields up to >99% and enantiomeric excess up to 95% ee under optimized conditions [2], indicating that the diazepan-5-one scaffold is compatible with demanding catalytic asymmetric transformations, though direct comparative data for o-tolyl vs. m/p-tolyl substituents in this specific transformation are not available.

Palladium catalysis Cross-coupling Synthetic methodology Steric effects

4-(o-Tolyl)-1,4-diazepan-5-one: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: CCR Antagonist Lead Optimization Programs

Based on the patent citation evidence in US 7,632,829 B2, 4-(o-tolyl)-1,4-diazepan-5-one serves as an intermediate in the synthesis of diazepane derivatives targeting CCR-2, CCR-5, and CCR-3 receptors for inflammatory and immunological indications [1]. Procurement is indicated when building compound libraries for chemokine receptor antagonist screening, particularly when the N4-ortho-tolyl-1,4-diazepan-5-one scaffold is required as a defined synthetic entry point. The documented NLT 98% purity specification supports reliable use in SAR studies where impurity-related false positives or failed coupling reactions would compromise data integrity.

Synthetic Methodology Development: Pd-Catalyzed Cross-Coupling of Sterically Hindered Diazepanones

The ortho-tolyl substitution at N4 creates a sterically hindered environment suitable for investigating regioselectivity in Pd-catalyzed amination and cross-coupling reactions [2]. This compound provides a defined substrate for exploring the interplay between steric effects and catalytic efficiency in seven-membered heterocyclic systems, offering a more challenging coupling partner compared to less hindered meta- or para-tolyl analogs. Method development laboratories may select this compound specifically to benchmark catalyst performance under sterically demanding conditions.

Conformational Analysis and Computational Chemistry Studies

As a member of the 1,4-diazepan-5-one family, this compound serves as a model system for investigating lactam-constrained seven-membered ring conformations. Published X-ray and NMR data for related diaryl-1,4-diazepan-5-ones establish that these systems adopt chair conformations with equatorial substituent orientations in both solution and solid states [3]. The ortho-tolyl group introduces a steric perturbation adjacent to the ring nitrogen, making this compound valuable for computational studies examining how ortho-substituent steric effects modulate conformational equilibria and hydrogen-bonding networks.

Quality-Controlled Pharmaceutical Intermediate Sourcing

For pharmaceutical R&D and CRO applications requiring documented purity for regulatory compliance, 4-(o-tolyl)-1,4-diazepan-5-one offers a verifiable NLT 98% purity specification — a quantified baseline that is either unspecified or lower (97%) for closely related commercial analogs such as 1-(o-tolyl)piperazine . This documented specification supports batch traceability and reduces the likelihood of requiring repurification prior to use in sensitive coupling reactions or biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(o-Tolyl)-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.